![molecular formula C15H10O2 B14761234 2H-Phenanthro[9,10-d][1,3]dioxole CAS No. 236-13-5](/img/structure/B14761234.png)
2H-Phenanthro[9,10-d][1,3]dioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Phenanthro[9,10-d][1,3]dioxole is an organic compound characterized by a fused ring system that includes a dioxole moiety. This compound is part of the phenanthrene family, which is known for its aromatic properties and structural complexity. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Phenanthro[9,10-d][1,3]dioxole typically involves cyclization reactions. One common method is the cyclocondensation of isoflavones with hydrazine hydrate in refluxing ethanol, followed by photocyclization and dehydration processes . This method is environmentally friendly, catalyst-free, and involves mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The scalability of the synthesis process is crucial for industrial applications.
化学反応の分析
Types of Reactions
2H-Phenanthro[9,10-d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the aromaticity and introduce hydrogen atoms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenanthrenequinone derivatives, while substitution reactions can introduce various functional groups onto the phenanthrene core .
科学的研究の応用
2H-Phenanthro[9,10-d][1,3]dioxole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.
Industry: It is utilized in the production of dyes, agrochemicals, and as a ligand in metal complexes.
作用機序
The mechanism of action of 2H-Phenanthro[9,10-d][1,3]dioxole involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes .
類似化合物との比較
Similar Compounds
Phenanthro[9,10-d]imidazole: Known for its high triplet energy and use in organic light-emitting diodes (OLEDs).
Phenanthro[9,10-d]triazole: Utilized in high-energy host materials for blue phosphorescent OLEDs.
Benzo[d][1,3]dioxole: A related compound with applications in organic synthesis and material science.
Uniqueness
2H-Phenanthro[9,10-d][1,3]dioxole stands out due to its unique dioxole ring system, which imparts distinct chemical and physical properties
特性
CAS番号 |
236-13-5 |
|---|---|
分子式 |
C15H10O2 |
分子量 |
222.24 g/mol |
IUPAC名 |
phenanthro[9,10-d][1,3]dioxole |
InChI |
InChI=1S/C15H10O2/c1-3-7-12-10(5-1)11-6-2-4-8-13(11)15-14(12)16-9-17-15/h1-8H,9H2 |
InChIキー |
KDYHNAUCPVCMSI-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C3=CC=CC=C3C4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Pyrrolidinedicarboxamide, N2-[(4-chlorophenyl)methyl]-N2-methyl-N1-[4-(trifluoromethyl)phenyl]-, (2R)-](/img/structure/B14761152.png)
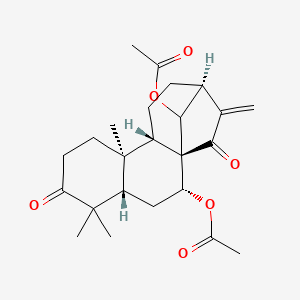
![1H-Cyclopenta[A]azulene](/img/structure/B14761164.png)

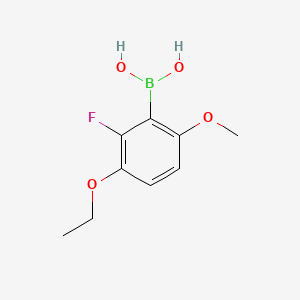
![4-[(4-Aminophenyl)disulfanyl]aniline chloride](/img/structure/B14761180.png)
![(R)-benzyl 1-methoxy-2-oxo-2,4,5,6-tetrahydro-1H-imidazo[4,5,1-ij]quinolin-5-yl(methyl)carbamate](/img/structure/B14761187.png)
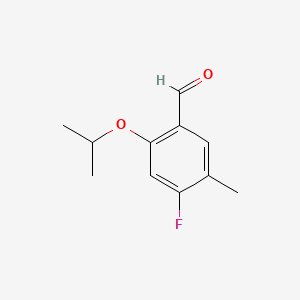
![N,N-dimethyl-3,8-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14761199.png)
![[4-[(2-Aminophenyl)carbamoyl]phenyl]methyl 4-pyridin-4-ylpiperazine-1-carbodithioate](/img/structure/B14761203.png)
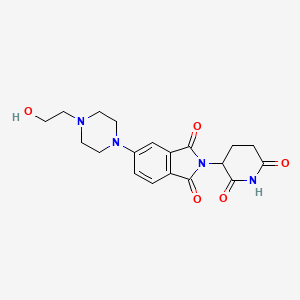

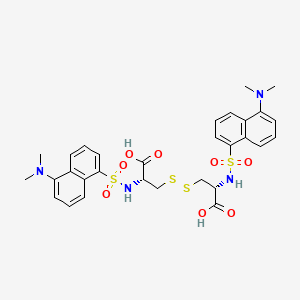
![2-[(Phenylcarbamothioyl)amino]benzoic acid](/img/structure/B14761233.png)
